A Comprehensive Technical Guide to 1,3-Benzothiazole-6-carboximidamide: Synthesis, Properties, and Potential Applications
A Comprehensive Technical Guide to 1,3-Benzothiazole-6-carboximidamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1,3-Benzothiazole-6-carboximidamide, a novel heterocyclic compound with significant potential in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust theoretical framework for its synthesis, characterization, and prospective applications.
Introduction to the Benzothiazole Scaffold
The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a prominent scaffold in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties contribute to its ability to interact with various biological targets, leading to a wide array of pharmacological activities.[3][4] Benzothiazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, underscoring the therapeutic potential of this heterocyclic system.[2][3] The introduction of a carboximidamide group at the 6-position of the benzothiazole core is a strategic modification aimed at exploring novel chemical space and potentially unlocking new pharmacological profiles.
IUPAC Name and Chemical Structure
The formal IUPAC name for the topic compound is 1,3-benzothiazole-6-carboximidamide .
The chemical structure is as follows:
Molecular Formula: C₈H₇N₃S
Canonical SMILES: C1=CC2=C(C=C1C(=N)N)SC=N2
Physicochemical Properties (Predicted)
The anticipated physicochemical properties of 1,3-Benzothiazole-6-carboximidamide are summarized in the table below. These values are estimated based on the properties of structurally similar compounds, such as 2-Amino-1,3-benzothiazole-6-carboxamide[5], and general principles of medicinal chemistry.
| Property | Predicted Value | Source/Rationale |
| Molecular Weight | ~177.23 g/mol | Calculated from the molecular formula. |
| LogP | 1.5 - 2.5 | Estimated based on the lipophilicity of the benzothiazole core and the polar carboximidamide group. |
| Hydrogen Bond Donors | 2 | From the two amine hydrogens of the carboximidamide group. |
| Hydrogen Bond Acceptors | 3 | From the nitrogen atoms in the thiazole ring and the carboximidamide group. |
| Aqueous Solubility | Moderately soluble | The presence of polar functional groups is expected to confer some water solubility. |
| pKa (most basic) | 8.0 - 9.0 | The amidine group is a strong base. |
Proposed Synthesis and Experimental Protocol
The synthesis of 1,3-Benzothiazole-6-carboximidamide can be envisioned through a multi-step process starting from a readily available precursor, 1,3-Benzothiazole-6-carbonitrile. This synthetic strategy is based on established methods for the conversion of nitriles to amidines.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 1,3-Benzothiazole-6-carboximidamide from 1,3-Benzothiazole-6-carbonitrile.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 1,3-benzothiazole-6-carboximidate hydrochloride (Intermediate Imidate)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a calcium chloride drying tube, dissolve 1,3-Benzothiazole-6-carbonitrile (1 equivalent) in anhydrous ethanol (10 volumes).
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Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the reaction mixture remains saturated.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Isolation: Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 1,3-benzothiazole-6-carboximidate hydrochloride as a solid. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 1,3-Benzothiazole-6-carboximidamide (Final Product)
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Ammonolysis: Dissolve the crude ethyl 1,3-benzothiazole-6-carboximidate hydrochloride from the previous step in a saturated solution of ammonia in ethanol (20 volumes).
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Reaction: Stir the mixture at room temperature for 12-24 hours.
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Work-up: Monitor the reaction by TLC. Once the intermediate is consumed, concentrate the reaction mixture under reduced pressure.
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Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure 1,3-Benzothiazole-6-carboximidamide.
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Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Therapeutic Applications
The benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[2][4] The introduction of the carboximidamide group, a known bioisostere for carboxylic acids and amides, can modulate the compound's physicochemical properties and its interactions with biological targets.
Rationale for Pharmacological Interest
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Enzyme Inhibition: The basic nature of the carboximidamide group could facilitate strong ionic interactions with acidic residues in the active sites of enzymes. This makes 1,3-Benzothiazole-6-carboximidamide a potential candidate for inhibiting enzymes such as kinases, proteases, or carbonic anhydrases, a known target for sulfonamide-bearing benzothiazoles.[6]
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Antimicrobial Activity: Many benzothiazole derivatives exhibit potent antimicrobial properties. The carboximidamide moiety might enhance this activity by improving cell permeability or by interacting with microbial enzymes.
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Anticancer Potential: Certain benzothiazole derivatives have shown significant anticancer activity.[1] The ability of the carboximidamide group to form strong hydrogen bonds could lead to interactions with DNA or protein targets involved in cancer cell proliferation.
Proposed Mechanism of Action Pathway Diagram
Given the novelty of the compound, a specific signaling pathway is speculative. However, based on the known activities of benzothiazole derivatives, a plausible mechanism could involve the inhibition of a key signaling kinase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. jchemrev.com [jchemrev.com]
- 4. longdom.org [longdom.org]
- 5. 2-Amino-1,3-benzothiazole-6-carboxamide | C8H7N3OS | CID 606347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
